4-ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMPT , is a heterocyclic compound. Its structure combines a pyrazole ring with a thiazole moiety, resulting in unique properties. Let’s explore its synthesis and applications.
Preparation Methods
Synthetic Routes:
-
Hantzsch Synthesis
- EMPT can be synthesized via the Hantzsch pyrazole synthesis. This involves the condensation of an α,β-unsaturated ketone (such as ethyl acetoacetate) with thiosemicarbazide, followed by cyclization.
- The reaction proceeds under mild conditions and yields EMPT as a yellow crystalline solid.
-
Industrial Production
- While not commonly produced industrially, EMPT can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
EMPT undergoes several reactions:
Oxidation: EMPT can be oxidized to form its corresponding pyrazole carboxylic acid.
Reduction: Reduction of the pyrazole ring leads to the corresponding dihydropyrazole.
Substitution: The phenyl group can be substituted using various electrophiles (e.g., halogens, acyl chlorides).
Common Reagents and Conditions:
Scientific Research Applications
EMPT finds applications in various fields:
Mechanism of Action
- EMPT’s mechanism of action depends on its specific application.
- In anti-inflammatory contexts, it likely inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- EMPT’s uniqueness lies in its combination of pyrazole and thiazole rings.
- Similar compounds include pyrazoles, thiazoles, and related heterocycles, but none precisely match EMPT’s structure.
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H15N3OS/c1-3-12-10(2)17-18(14(12)19)15-16-13(9-20-15)11-7-5-4-6-8-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
PXKLQJSEYICHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN(C1=O)C2=NC(=CS2)C3=CC=CC=C3)C |
solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.